molecular formula C19H19IN2O3S B5183969 butyl 4-({[(2-iodobenzoyl)amino]carbonothioyl}amino)benzoate

butyl 4-({[(2-iodobenzoyl)amino]carbonothioyl}amino)benzoate

Cat. No. B5183969
M. Wt: 482.3 g/mol
InChI Key: LTSDMGPCVATQBA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Butyl 4-({[(2-iodobenzoyl)amino]carbonothioyl}amino)benzoate is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. This compound is also known as BIBB 515, and it belongs to the class of thioamides. BIBB 515 is a potent inhibitor of protein kinase C (PKC), which makes it a promising compound for the development of new drugs and therapies.

Mechanism of Action

BIBB 515 exerts its pharmacological effects by inhibiting the activity of PKC, which is an enzyme that plays a crucial role in cell signaling and regulation. PKC is involved in various cellular processes, including cell growth, differentiation, and apoptosis. By inhibiting PKC, BIBB 515 can disrupt these processes and induce cell death in cancer cells.
Biochemical and Physiological Effects:
BIBB 515 has been shown to have a variety of biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and modulation of gene expression. It has also been shown to have anti-inflammatory effects, which may be beneficial in the treatment of certain diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of BIBB 515 is its potent inhibitory activity against PKC, which makes it a valuable tool for studying the role of PKC in various cellular processes. However, one limitation of BIBB 515 is its relatively low solubility in water, which can make it difficult to work with in some experimental settings.

Future Directions

There are several future directions for research on BIBB 515. One area of interest is the development of new anticancer drugs based on the structure of BIBB 515. Another area of interest is the investigation of the potential therapeutic applications of BIBB 515 in the treatment of neurological disorders. Additionally, further research is needed to fully understand the biochemical and physiological effects of BIBB 515 and its mechanism of action.

Synthesis Methods

The synthesis of BIBB 515 involves several steps, starting with the reaction of 2-iodobenzoic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with butylamine to form the amide, which is subsequently reacted with carbon disulfide to form the thioamide. Finally, the thioamide is reacted with 2-iodobenzoyl chloride to form BIBB 515.

Scientific Research Applications

BIBB 515 has been extensively studied in scientific research, particularly in the field of cancer research. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for the development of new anticancer drugs. BIBB 515 has also been shown to have potential applications in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

butyl 4-[(2-iodobenzoyl)carbamothioylamino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19IN2O3S/c1-2-3-12-25-18(24)13-8-10-14(11-9-13)21-19(26)22-17(23)15-6-4-5-7-16(15)20/h4-11H,2-3,12H2,1H3,(H2,21,22,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTSDMGPCVATQBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC(=O)C1=CC=C(C=C1)NC(=S)NC(=O)C2=CC=CC=C2I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19IN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

482.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Butyl 4-({[(2-iodophenyl)carbonyl]carbamothioyl}amino)benzoate

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